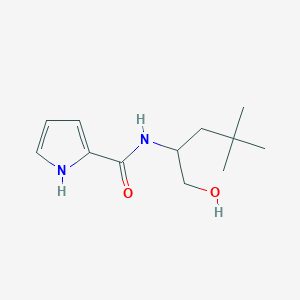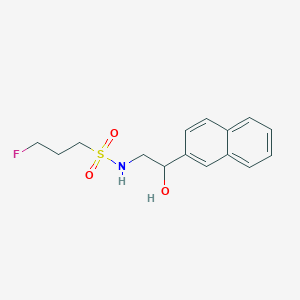![molecular formula C12H14BrNO3S B6641721 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641721.png)
4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is a sulfonamide derivative that has been synthesized using a specific method.
Wirkmechanismus
The exact mechanism of action of 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and proteins involved in the inflammatory response and microbial growth. Further studies are needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide can inhibit the growth of various bacterial and fungal strains. It has also been found to have anti-inflammatory and analgesic effects in animal models. The compound has a low toxicity profile, making it a promising candidate for further research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is its low toxicity profile. This makes it a safe compound to work with in the laboratory. However, the synthesis of the compound is complex, and the yield can be low under certain conditions. This can make it challenging to obtain sufficient quantities of the compound for further research.
Zukünftige Richtungen
There are several future directions for research on 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide. One area of research could focus on the development of new antibiotics based on this compound. Another area of research could investigate the potential use of this compound in the treatment of inflammatory conditions. Further studies are also needed to elucidate the exact mechanism of action of this compound and to optimize the synthesis method to improve the yield of the product.
Conclusion:
In conclusion, 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide is a promising compound with potential applications in various fields. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop new applications based on its properties.
Synthesemethoden
The synthesis of 4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide involves the reaction of 4-bromo benzenesulfonamide and (1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-ol in the presence of a base catalyst. The reaction is carried out under specific conditions to ensure the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions.
Wissenschaftliche Forschungsanwendungen
4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide has been extensively studied for its potential applications in various fields. The compound has been found to have antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. It has also been studied for its anti-inflammatory and analgesic effects, which could make it useful in the treatment of various inflammatory conditions.
Eigenschaften
IUPAC Name |
4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3S/c13-10-2-5-12(6-3-10)18(16,17)14-11-4-1-9(7-11)8-15/h1-6,9,11,14-15H,7-8H2/t9-,11+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKADNDJQQJRMA-GXSJLCMTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CC1NS(=O)(=O)C2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C=C[C@H]1NS(=O)(=O)C2=CC=C(C=C2)Br)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-hydroxycyclopentyl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6641640.png)
![1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)

![1-[(2S)-2-[2-(2-hydroxypropan-2-yl)pyrrolidine-1-carbonyl]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6641654.png)
![N-(2,5-dimethylpyrazol-3-yl)-2-[[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]amino]acetamide](/img/structure/B6641655.png)
![[1-[2-(2-Fluorophenoxy)ethyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6641659.png)
![Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B6641667.png)
![[(2R)-1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641675.png)
![[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641677.png)

![N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6641696.png)
![2-bromo-N-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]benzenesulfonamide](/img/structure/B6641702.png)
![N-ethyl-3-[4-hydroxy-2-[3-(trifluoromethyl)phenyl]pyrrolidin-1-yl]propanamide](/img/structure/B6641730.png)
![3-[2-(2,5-difluorophenyl)-4-hydroxypyrrolidin-1-yl]-N-ethyl-N-methylpropanamide](/img/structure/B6641737.png)